4-(2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of 2-((2-amino-4,6-dimethylpyrimidine-5yl)diazenyl)benzoic acid includes diazotization and coupling reactions . Similarly, the synthesis of 2-[4-(2,6-dimethylphenoxy)benzoyl]-benzoic acid involves the formation of a pseudochloride intermediate, which is then used to obtain polyarylenephthalide . These methods suggest that the synthesis of 4-(2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy)benzoic acid would likely involve complex organic synthesis techniques, possibly including steps like activation of carboxylic acids and nucleophilic substitution reactions.
Molecular Structure Analysis
The molecular structure of compounds similar to 4-(2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy)benzoic acid has been characterized using various spectroscopic techniques. For example, 1H NMR, FT-IR, mass, and UV-visible spectra were used to characterize the structure of a diazenyl benzoic acid derivative . These techniques could be applied to determine the structure of 4-(2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy)benzoic acid, providing insights into its molecular conformation and electronic properties.
Chemical Reactions Analysis
The papers do not provide specific reactions for the compound , but they do describe the reactivity of structurally related compounds. For instance, the DNA cleavage activity of a synthesized diazenyl benzoic acid derivative was evaluated, showing no disruptive effect on DNA . This suggests that similar compounds may also be evaluated for their biological activity and interaction with biomolecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly reported in the papers. However, the synthesis and characterization of related compounds, such as the benzoic acid derivatives, provide a foundation for predicting the properties of 4-(2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy)benzoic acid. These properties may include solubility, melting point, and stability, which are important for practical applications and further chemical modifications .
Relevant Case Studies
The papers do not mention case studies involving the exact compound of interest. However, the antibacterial and antitubercular activities of 4-pyrrol-1-yl benzoic acid hydrazide analogs and derived compounds were evaluated, with some showing promising results . This indicates that similar compounds, including 4-(2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy)benzoic acid, could potentially be explored for their biological activities in future case studies.
Scientific Research Applications
Structural and Chemical Analysis
- Synthesis and Structural Studies : The synthesis and structural characterization of compounds related to 4-(2-(2,6-dimethylpiperidin-1-yl)-2-oxoethoxy)benzoic acid have been conducted. For instance, compounds like 4-(oxiran-2-ylmethoxy)benzoic acid have been synthesized and studied using X-ray crystallography, revealing their crystalline structures and molecular configurations (Obreza & Perdih, 2012).
Pharmacological Research
- Potential Antibacterial and Antitubercular Agents : Compounds such as 4-pyrrol-1-yl benzoic acid hydrazide analogs, which bear structural similarities to the compound , have been synthesized and evaluated for their antibacterial and antitubercular activities. These studies highlight their potential as novel agents in treating bacterial and tuberculosis infections (Joshi et al., 2008).
Material Science Applications
- Polyarylenephthalide Synthesis : Research has been conducted on the synthesis of new compounds, such as 2-[4-(2,6-dimethylphenoxy)benzoyl]benzoic acid, for applications in designing materials with unique electrophysical properties. These studies are significant for advancing materials science and developing new functional materials (Salazkin et al., 2020).
Environmental and Energy Applications
- Dye-Sensitized Solar Cells : In the field of renewable energy, compounds like 4-(bis(9,9-dimethyl-9H-flouren-2-yl)amino)benzoic acid, which share a structural resemblance with the subject compound, have been developed as co-adsorbents in dye-sensitized solar cells. This research is pivotal for improving the efficiency of solar energy conversion (Song et al., 2012).
Safety And Hazards
Future Directions
As a versatile compound used in scientific research, “4-(2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy)benzoic acid” holds immense potential for applications in various fields2. Further research and studies are needed to explore its full potential and applications.
properties
IUPAC Name |
4-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethoxy]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-11-4-3-5-12(2)17(11)15(18)10-21-14-8-6-13(7-9-14)16(19)20/h6-9,11-12H,3-5,10H2,1-2H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQBRUAGAALBJS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)COC2=CC=C(C=C2)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40394874 |
Source
|
Record name | 4-[2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40394874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy)benzoic acid | |
CAS RN |
565166-93-0 |
Source
|
Record name | 4-[2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40394874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.